N-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-ylmethyl)-N-(4-chloro-phenyl)-benzamide
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Overview
Description
N-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-ylmethyl)-N-(4-chloro-phenyl)-benzamide is a synthetic organic compound that belongs to the class of pyrazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-ylmethyl)-N-(4-chloro-phenyl)-benzamide typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of a hydrazine derivative with a 1,3-diketone under acidic or basic conditions.
Substitution reactions:
Amide bond formation: The final step involves the coupling of the substituted pyrazole with 4-chloro-phenyl-benzamide using coupling reagents like EDCI or DCC in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors and automated synthesis processes.
Chemical Reactions Analysis
Types of Reactions
N-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-ylmethyl)-N-(4-chloro-phenyl)-benzamide can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenation, alkylation, and acylation reactions using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol derivative.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential bioactive compound with antimicrobial, anti-inflammatory, or anticancer properties.
Medicine: As a lead compound for drug development.
Industry: As an intermediate in the production of agrochemicals or materials.
Mechanism of Action
The mechanism of action of N-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-ylmethyl)-N-(4-chloro-phenyl)-benzamide would depend on its specific biological activity. Generally, it might interact with molecular targets such as enzymes, receptors, or DNA, leading to inhibition or activation of specific pathways.
Comparison with Similar Compounds
Similar Compounds
N-(4-Chlorophenyl)-N’-phenylurea: Known for its herbicidal activity.
N-(3-Chlorophenyl)-N’-phenylthiourea: Studied for its antimicrobial properties.
Uniqueness
N-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-ylmethyl)-N-(4-chloro-phenyl)-benzamide is unique due to its specific substitution pattern on the pyrazole ring, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C24H19Cl2N3O |
---|---|
Molecular Weight |
436.3 g/mol |
IUPAC Name |
N-[(5-chloro-3-methyl-1-phenylpyrazol-4-yl)methyl]-N-(4-chlorophenyl)benzamide |
InChI |
InChI=1S/C24H19Cl2N3O/c1-17-22(23(26)29(27-17)21-10-6-3-7-11-21)16-28(20-14-12-19(25)13-15-20)24(30)18-8-4-2-5-9-18/h2-15H,16H2,1H3 |
InChI Key |
RKJCLXKWHZXDIB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1CN(C2=CC=C(C=C2)Cl)C(=O)C3=CC=CC=C3)Cl)C4=CC=CC=C4 |
Origin of Product |
United States |
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